3-Toluoyl Decitabine, also known by its chemical name 3-toluoyl-2-deoxy-5-azacytidine, is a derivative of Decitabine, a nucleoside analog used primarily in the treatment of certain types of cancer, particularly myelodysplastic syndromes and acute myeloid leukemia. This compound is characterized by the presence of a toluoyl group at the 3-position of the ribose moiety, which influences its biochemical properties and therapeutic efficacy.
3-Toluoyl Decitabine is synthesized through various organic chemistry methods, typically involving glycosylation reactions between 5-azacytosine and protected ribose derivatives. It falls under the category of nucleoside metabolic inhibitors, which are compounds that interfere with nucleic acid synthesis and function. The compound is classified as a pharmaceutical intermediate due to its role in the synthesis of active pharmaceutical ingredients.
The synthesis of 3-Toluoyl Decitabine generally involves several key steps:
The molecular formula for 3-Toluoyl Decitabine is , with a molecular weight of approximately 384.4 g/mol. The structure features:
The structural representation highlights key functional groups that contribute to its biological activity.
3-Toluoyl Decitabine can undergo various chemical reactions typical for nucleoside analogs:
These reactions are crucial for modifying the compound for enhanced efficacy or altered pharmacokinetics .
The mechanism of action for 3-Toluoyl Decitabine parallels that of its parent compound, Decitabine. It acts primarily as a prodrug that requires cellular uptake followed by phosphorylation to generate its active form, 5-aza-2’-deoxycytidine-triphosphate. This active form integrates into DNA during replication, leading to inhibition of DNA methyltransferases. This inhibition results in global hypomethylation of DNA, altering gene expression patterns associated with cancer progression .
3-Toluoyl Decitabine exhibits several notable physical and chemical properties:
These properties are essential for determining its formulation and stability in pharmaceutical preparations .
3-Toluoyl Decitabine has significant applications in cancer research due to its role as an active pharmaceutical ingredient in chemotherapeutic regimens. Its ability to induce DNA hypomethylation makes it a valuable tool in studying epigenetic modifications in cancer cells. Furthermore, it serves as an intermediate in synthesizing other nucleoside analogs with potential therapeutic effects against various malignancies .
3-Toluoyl Decitabine, systematically named (2R,3S,5R)-5-(4-Amino-2-oxo-1,3,5-triazin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl 4-methylbenzoate, is a structurally modified derivative of the nucleoside analogue Decitabine (5-aza-2'-deoxycytidine). Its core structure retains the 5-azacytosine base and 2-deoxyribose sugar moiety characteristic of Decitabine, but incorporates a para-methylbenzoyl (4-methylbenzoyl) ester group at the 3'-hydroxyl position of the deoxyribofuranose ring [1] [4]. This esterification differentiates it from the parent compound, which possesses a free 3'-OH group.
The compound is identified by CAS Registry Number 183016-21-9 and exhibits the canonical SMILES notation: O=C1N([C@H]2C[C@H](OC(C3=CC=C(C)C=C3)=O)[C@@H](CO)O2)C=NC(N)=N1
, which explicitly defines its stereochemistry (2R,3S,5R) and functional group arrangement [1] [10]. Alternative designations include Decitabine 3-Toluoyl Impurity and Decitabine EP Impurity B, reflecting its role as a process-related impurity observed during Decitabine synthesis or storage [1] [4].
Table 1: Structural Identifiers of 3-Toluoyl Decitabine
Identifier Type | Value |
---|---|
Systematic IUPAC Name | (2R,3S,5R)-5-(4-Amino-2-oxo-1,3,5-triazin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl 4-methylbenzoate |
CAS Registry Number | 183016-21-9 |
Molecular Formula | C₁₆H₁₈N₄O₅ |
SMILES Notation | O=C1N([C@H]2CC@HC@@HO2)C=NC(N)=N1 |
Common Synonyms | Decitabine 3-Toluoyl Impurity; Decitabine EP Impurity B |
3-Toluoyl Decitabine has a molecular weight of 346.34 g/mol, significantly higher than Decitabine (228.21 g/mol) due to the bulky toluoyl esterification [1] [4] [6]. This modification profoundly alters its physicochemical behavior:
Experimental LogP calculations estimate a value of ~1.8 for 3-Toluoyl Decitabine, compared to -1.93 for Decitabine, confirming the enhanced lipophilicity imparted by the toluoyl group [1] [6].
Table 2: Key Physicochemical Properties of 3-Toluoyl Decitabine
Property | 3-Toluoyl Decitabine | Decitabine (Parent) |
---|---|---|
Molecular Weight | 346.34 g/mol | 228.21 g/mol |
Molecular Formula | C₁₆H₁₈N₄O₅ | C₈H₁₂N₄O₄ |
Calculated logP | ~1.8 | -1.93 |
Aqueous Solubility | Low (soluble in organic solvents) | High (>50 mg/mL) |
Thermal Stability | Stable at ambient temperature | Degrades near 200°C |
Role in Pharmaceuticals | Process-related impurity | Active Pharmaceutical Ingredient |
Structurally, 3-Toluoyl Decitabine differs from Decitabine solely through the esterification of the 3'-hydroxyl group with a p-toluoyl moiety. This modification abolishes Decitabine’s pharmacological activity as a DNA methyltransferase inhibitor (DNMTi), as the free 3'-OH is essential for phosphorylation to the active triphosphate metabolite and subsequent incorporation into DNA [6] [7] [9]. Key comparative aspects include:
3-Toluoyl Decitabine belongs to a broader family of Decitabine analogues featuring acyl-protected sugar moieties, primarily synthesized as intermediates or observed as impurities during Decitabine manufacturing:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: